molecular formula C10H10N2O2S B11814837 ethyl N-(1,2-benzothiazol-3-yl)carbamate CAS No. 104121-54-2

ethyl N-(1,2-benzothiazol-3-yl)carbamate

Cat. No.: B11814837
CAS No.: 104121-54-2
M. Wt: 222.27 g/mol
InChI Key: XNYFYVLXYRSCPX-UHFFFAOYSA-N
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Description

Ethyl N-(1,2-benzothiazol-3-yl)carbamate is a synthetic small molecule based on the privileged 1,2-benzothiazole scaffold. This heterocyclic compound is of significant interest in medicinal chemistry and drug discovery research due to the broad biological activity of its structural analogs. Benzothiazole derivatives are extensively investigated for their potential as therapeutic agents, particularly in neuroscience and infectious disease research. Related compounds have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for the study of neurodegenerative conditions such as Alzheimer's disease . The carbamate functional group is a key pharmacophore in many pseudo-irreversible cholinesterase inhibitors, which work by carbamylating the serine residue in the enzyme's active site, temporarily preventing the hydrolysis of acetylcholine . Furthermore, structurally similar benzothiazole-carbamate hybrids have shown notable anthelmintic properties, effectively causing mortality in parasites by potentially disrupting microtubule formation . Beyond these areas, the benzothiazole core is a recognized scaffold in the development of compounds that modulate protein aggregation, which is relevant for researching protein misfolding disorders like Parkinson's and Alzheimer's disease . Researchers can utilize this high-purity compound as a key intermediate for further synthetic elaboration or as a standard in bioactivity screening assays. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

104121-54-2

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl N-(1,2-benzothiazol-3-yl)carbamate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

XNYFYVLXYRSCPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

Biological Activity Spectrum of Benzothiazole Carbamate Compounds

Antimicrobial Efficacy Investigations

Benzothiazole (B30560) derivatives have been extensively studied for their effectiveness against a variety of microbial pathogens, including both bacteria and fungi. benthamscience.comnih.govnih.gov The benzothiazole scaffold is considered a key element in the development of new antimicrobial agents to address the challenge of rising antibiotic resistance. nih.gov

Numerous studies have demonstrated that compounds containing a benzothiazole scaffold show promising activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Structure-activity relationship (SAR) studies have indicated that substitutions at positions 2 and 6 of the benzothiazole ring are critical for antibacterial action. benthamscience.comrsc.org

A series of benzothiazole derivatives bearing an amide moiety were synthesized and tested against several bacterial strains. rsc.org One of the most potent compounds, designated A07, showed significant inhibitory activity, with minimum inhibitory concentration (MIC) values of 15.6 µg/ml against Staphylococcus aureus, 7.81 µg/ml against Escherichia coli, 15.6 µg/ml against Salmonella typhi, and 3.91 µg/ml against Klebsiella pneumoniae. rsc.org Time-kill assays revealed that compound A07 caused a significant reduction (90% to 99%) in the numbers of both Gram-positive and Gram-negative bacteria within the first hour of exposure at a concentration four times its MIC. rsc.org

Other research has focused on benzothiazole analogues of triclocarban, a known antimicrobial agent. mdpi.com Certain diarylurea analogues bearing the benzothiazole nucleus showed enhanced activity. For example, compounds 2bF and 2eC had a MIC value of 8 µg/mL against Staphylococcus aureus, which was more potent than triclocarban (MIC = 16 µg/mL). mdpi.com Another derivative, compound 2bB, was found to be four times more active than triclocarban against Enterococcus faecalis, a bacterium often responsible for nosocomial infections. mdpi.com Similarly, pyrimidine and pyrrole analogues of benzothiazole have been found to be active, with one compound showing better inhibition against Gram-positive strains (S. aureus and Streptococcus pneumoniae) than the standard drug cefotaxime. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Carbamate (B1207046) and Amide Derivatives

Compound Series/NameBacterial StrainActivity (MIC in µg/mL)Reference
Benzothiazole Amide (A07)Staphylococcus aureus15.6 rsc.org
Benzothiazole Amide (A07)Escherichia coli7.81 rsc.org
Benzothiazole Amide (A07)Klebsiella pneumoniae3.91 rsc.org
Benzothiazole Diarylurea (2bF, 2eC)Staphylococcus aureus8 mdpi.com
Isatin-Benzothiazole Derivative (41c)Escherichia coli3.1 nih.gov
Isatin-Benzothiazole Derivative (41c)Pseudomonas aeruginosa6.2 nih.gov

Benzothiazole carbamate compounds and their derivatives have also been evaluated for their antifungal properties. nih.govresearchgate.net Studies have shown their efficacy against various fungal pathogens, including different species of Candida and Aspergillus. nih.gov

In one study, a series of ten benzothiazole derivatives were synthesized and evaluated for their antifungal activity against several Candida species. researchgate.net The results indicated that compound 4d was the most potent derivative against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net Another compound, 4c, also showed significant activity against C. glabrata with a MIC50 of 7.81 µg/mL. researchgate.net

Research on other benzothiazole derivatives compared their anti-Candida activity. nih.gov 6-amino-2-n-pentylthiobenzothiazole (I) and benzylester of (6-amino-2-benzothiazolylthio)acetic acid (II) showed good activity against the yeast form of Candida albicans, with IC50 values in the order of 10⁻⁵ M. nih.gov Notably, all tested benzothiazole compounds were highly active against a nystatin-resistant C. albicans mutant, with IC50 values ranging from 10⁻⁶ M to 10⁻⁵ M. nih.gov Fused benzothiazole systems have also demonstrated a broad spectrum of activity, showing good results against Penicillium sp. and Aspergillus niger.

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

CompoundFungal StrainActivity (MIC50/IC50)Reference
Compound 4dCandida krusei1.95 µg/mL (MIC50) researchgate.net
Compound 4cCandida glabrata7.81 µg/mL (MIC50) researchgate.net
6-amino-2-n-pentylthiobenzothiazole (I)Candida albicans~10⁻⁵ M (IC50) nih.gov
Benzylester of (6-amino-2-benzothiazolylthio)acetic acid (II)Candida albicans~10⁻⁵ M (IC50) nih.gov
Benzothiazole (Standard)Colletotrichum gloeosporioides50 ppm (Min. Fungicidal Conc.) nih.gov

Antiproliferative and Antitumoral Research

The potent antiproliferative effects of benzothiazoles in various cancer models have generated significant interest in these molecules as promising antitumor agents. mdpi.comnih.gov A range of benzothiazole-based carbamates and amides have been synthesized and evaluated for their activity against human cancer cell lines. bg.ac.rsstonybrook.edu

Newly synthesized benzothiazole carbamates and amides have demonstrated antiproliferative activity in vitro across a broad spectrum of human cancer cell lines. bg.ac.rs For instance, certain carbamates exhibited submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells. nih.govstonybrook.edu

In one study, the antiproliferative effects of a series of benzothiazole-based compounds were determined. bg.ac.rs Carbamate 28 was identified as one of the most potent compounds against the MCF-7 human breast cancer cell line and NT2/D1 cells. bg.ac.rs Another study investigated phenylacetamide derivatives containing the benzothiazole nucleus against paraganglioma and pancreatic cancer cell lines, finding that the novel compounds induced a marked reduction in cell viability at low micromolar concentrations. mdpi.com The dichlorophenyl-containing chlorobenzothiazole derivative 51 showed good anticancer activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM. nih.gov A separate investigation on the human lung carcinoma cell line A549 found that N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) and 6-nitrobenzo[d]thiazol-2-ol (Compound C) showed cytotoxic properties with IC50 values of 68 µg/mL and 121 µg/mL, respectively. jnu.ac.bdresearchgate.net

Table 3: Antiproliferative Activity of Selected Benzothiazole Derivatives on Human Cancer Cell Lines

CompoundCell LineCancer TypeActivity (IC50/GI50)Reference
Carbamate 28MCF-7Breast CancerPotent Activity bg.ac.rs
Carbamate 28 & 30NT2/D1Testicular Embryonal CarcinomaSubmicromolar Activity bg.ac.rsbg.ac.rs
Chlorobenzothiazole 51HOP-92Non-small Cell Lung Cancer71.8 nM (GI50) nih.gov
PB11U87Glioblastoma< 50 nM (IC50) nih.gov
PB11HeLaCervical Cancer< 50 nM (IC50) nih.gov
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)A549Lung Carcinoma68 µg/mL (IC50) jnu.ac.bd

Research into the mechanisms underlying the antiproliferative activity of benzothiazole carbamates has revealed their ability to modulate key cellular processes involved in cancer progression. nih.govbg.ac.rs Studies have shown that these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and alter the levels of reactive oxygen species (ROS) within cancer cells. stonybrook.edubg.ac.rs

In the human breast cancer cell line MCF-7, specific benzothiazole carbamates and amides were found to cause growth inhibition by inducing an apparent block in the G2/M phase of the cell cycle after 24 hours of treatment. bg.ac.rs This was followed by a significant accumulation of cells in the sub-G1 phase after 48 hours, indicative of apoptosis. bg.ac.rs The G2/M arrest was associated with an increased level of cyclin B1, a key protein regulating cell division. bg.ac.rs These compounds were also shown to induce time-dependent apoptosis in MCF-7 cells and decrease ROS levels. nih.govbg.ac.rsbg.ac.rs

Another novel benzothiazole derivative, PB11, was observed to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, inducing classic apoptotic symptoms like DNA fragmentation and nuclear condensation. nih.gov The mechanism of action for PB11 was linked to the suppression of the PI3K/AKT signaling pathway, which is frequently overactive in various human cancers and plays a crucial role in cell growth and survival. nih.gov

Antitubercular Activity Studies

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new and effective anti-tubercular agents, particularly in light of the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. rsc.orgnih.gov

Several research efforts have focused on synthesizing and screening benzothiazole-based compounds for their activity against Mycobacterium tuberculosis (Mtb). researchgate.netresearchgate.net In one study, a series of diamide benzothiazole derivatives were screened for in-vitro anti-TB activity using the Alamar blue assay. eurekaselect.com Some of the synthesized compounds demonstrated superior activity, with a minimum inhibitory concentration (MIC) of 1.6 µg/mL. eurekaselect.com

Another study synthesized two series of compounds, guanidinyl benzothiazoles and benzothiazole diamides, and screened them for anti-mycobacterial activity. benthamscience.com The results showed that several compounds were highly active, with some exhibiting MIC values lower than standard drugs. Specifically, benzothiazole guanidinyl derivatives 13a, 13b, and 13f showed excellent activity with MIC values of 1.6 µg/mL. benthamscience.com Molecular docking studies suggested that these compounds may act by targeting the enoyl acyl carrier reductase (InhA) of M. tuberculosis. benthamscience.com The logical design and development of novel anti-TB agents that incorporate the benzothiazole nucleus are considered a valuable strategy for addressing the need for effective therapies against tuberculosis. rsc.org

Activity against Mycobacterium tuberculosis Strains

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, particularly in light of increasing multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netgsconlinepress.com Various studies have demonstrated that incorporating the benzothiazole scaffold can lead to significant inhibitory activity against Mtb. nih.gov

Research into 2-substituted benzothiazoles has confirmed their potential as a backbone for developing novel antitubercular drugs. dergipark.org.tr For instance, a series of new benzothiazole-containing azetidinone derivatives were synthesized and screened for their in vitro activity against the Mtb H37Rv strain. dergipark.org.tr One compound, designated A6, which features a 4-methoxy group on a phenyl ring attached to the azetidinone nucleus, showed notable antitubercular activity, believed to be due to increased hydrophobicity allowing for better penetration of the mycobacterial cell wall. dergipark.org.tr The in vitro screening of these analogs revealed significant antitubercular potential compared to standard drugs like isoniazid and rifampicin. dergipark.org.tr

Similarly, benzoxazole and benzothiazole oxime carbamates have been identified as active compounds against Mycobacterium tuberculosis, operating through a novel mode of action. researchgate.net The inhibitory concentrations of newly synthesized benzothiazole derivatives have often shown better potency when compared with standard reference drugs. researchgate.net Structure-activity relationship (SAR) studies indicate that the inclusion of halogen atoms, alkoxy, and cyano substituents can enhance antitubercular potency. jchemrev.com For example, benzimidazole-oxadiazole-benzothiazole conjugates carrying fluorine or methoxy (B1213986) groups on the benzothiazole ring exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 mg/mL against the H37Rv strain. jchemrev.com

Antitubercular Activity of Benzothiazole Derivatives

This table summarizes the in vitro antitubercular activity of selected benzothiazole compounds against Mycobacterium tuberculosis H37Rv.

CompoundDescriptionMIC (µg/mL)Reference Drug(s)Reference MIC (µg/mL)
Compound A6Benzothiazole-azetidinone derivative with OCH3 groupSignificant ActivityIsoniazid, RifampicinN/A
Compound 188dBenzothiazole derivative with OCH3 group1.6StreptomycinN/A
Compound 188cBenzothiazole derivative6.25StreptomycinN/A
Compound 188bBenzothiazole derivative12.5StreptomycinN/A

Carbamide-Based Prodrug Behavior in Antitubercular Contexts

The carbamate moiety is widely utilized in medicinal chemistry for its chemical stability and its ability to function as a peptide bond surrogate. acs.org Carbamates are often incorporated into prodrug design to improve metabolic stability and cellular permeability. acs.org In the context of antitubercular drugs, some compounds are known to be prodrugs that require activation by specific mycobacterial enzymes. researchgate.net

For example, the related antitubercular thioalkyl benzoxazoles are thought to be metabolized into their active form by the M. tuberculosis enzyme MymA. researchgate.net Both EthA and MymA are mono-oxygenases capable of activating sulfur-containing prodrugs, suggesting a potential mechanism by which benzothiazole-based compounds could be activated. researchgate.net While direct evidence for ethyl N-(1,2-benzothiazol-3-yl)carbamate as a prodrug is specific, the broader class of benzothiazole amides and related structures are being investigated for such properties. This enzymatic activation is a key strategy in developing targeted therapies against tuberculosis.

Anthelmintic Activity Evaluations

Benzothiazole carbamates have been extensively investigated for their anthelmintic properties. ijnrd.org They share structural and electronic similarities with benzimidazole (B57391) anthelmintics, suggesting a common mode of action. drugbank.comnih.gov This mechanism is believed to involve interference with the parasite's ability to absorb and metabolize glucose. drugbank.comnih.gov

One notable example is tioxidazole, methyl 6-(n-propoxy)benzothiazole-2-carbamate, whose chemotherapeutic action on Hymenolepis diminuta tapeworms involves a significant reduction in their glycogen content. drugbank.com Molecular modeling has confirmed that benzothiazole and benzimidazole anthelmintics are electronically and structurally congruent. drugbank.com

In vitro evaluations of newly synthesized O-substituted 6-methoxybenzothiazole-2-carbamates have demonstrated their activity against rumen flukes (paramphistomum). nih.gov The study found that higher concentrations of the active compounds resulted in greater anthelmintic activity. nih.gov For example, methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netjchemrev.comnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate showed an effect equipotent to the reference drug oxyclozanide at a concentration of 80 μg/mL. nih.gov The presence of an oxadiazole ring combined with a benzothiazole structure appears to be beneficial for this activity. researchgate.net

Anthelmintic Activity of Benzothiazole Carbamates

This table presents the in vitro activity of selected benzothiazole carbamate derivatives against parasitic helminths.

CompoundTarget ParasiteActivity/ConcentrationReference Drug
TioxidazoleHymenolepis diminutaMarked reduction in worm weight and glycogenN/A
Compound 24Rumen flukes (paramphistomum)Equipotent to reference drug at 80 µg/mLOxyclozanide
Compounds 9, 10, 23Rumen flukes (paramphistomum)High order of anthelmintic effectOxyclozanide
Compounds 3a, 3b, 3dEarthwormsGood anthelmintic activityAlbendazole

Other Pharmacological Activities of Benzothiazole Carbamates

Benzothiazole-based compounds have demonstrated significant potential as anti-inflammatory and analgesic agents. jchemrev.com Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, often by inhibiting cyclooxygenase (COX) enzymes. nih.gov Benzothiazole derivatives have shown promise in this area, with some compounds exhibiting potency comparable to or exceeding that of conventional drugs. jchemrev.com

For instance, benzothiazole derivatives conjugated with quinazolines showed a substantial decrease in edema volume in animal models. jchemrev.com Certain Mannich bases derived from benzothiazole displayed analgesic and anti-inflammatory properties that outperformed aspirin and naproxen. jchemrev.com A study on new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties investigated their in vivo anti-inflammatory and analgesic activities. nih.gov Compounds 17c and 17i significantly inhibited carrageenan-induced rat paw edema, with inhibition rates reaching 80% and 78% respectively after 3 hours. nih.gov In analgesic tests, the effective dose (ED50) for these compounds was comparable to the reference drug celecoxib. nih.gov

Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives

This table shows the in vivo activity of selected benzothiazole compounds in models of inflammation and pain.

CompoundActivity TypeModelResultReference Drug
Compound 17cAnti-inflammatoryCarrageenan-induced rat paw edema80% inhibition at 3hCelecoxib
Compound 17iAnti-inflammatoryCarrageenan-induced rat paw edema78% inhibition at 3hCelecoxib
Compound 17cAnalgesicHot plate methodED50: 89 µM/kg at 2hCelecoxib (ED50: 70 µM/kg at 2h)
Compound 17iAnalgesicHot plate methodED50: 69 µM/kg at 2hCelecoxib (ED50: 70 µM/kg at 2h)
Compound G10Anti-inflammatoryCarrageenan-induced rat paw edemaHighest anti-inflammatory responseN/A
Compound G11AnalgesicHot plate methodHighest analgesic actionN/A

The therapeutic effects of benzothiazole carbamates are often rooted in their ability to modulate the activity of specific enzymes and receptors. Inhibition of enzymes involved in disease pathways is a key mechanism for many drugs.

One area of significant research is the inhibition of fatty acid amide hydrolase (FAAH), a serine hydrolase that breaks down endocannabinoids. nih.gov Inhibiting FAAH can lead to beneficial effects in treating pain, inflammation, and anxiety. A study focusing on carbamate derivatives of 2-benzothiazolyl-(3-hydroxyphenyl)-methanones identified several potent FAAH inhibitors. nih.gov Sixteen of the synthesized compounds, all belonging to the carbamate family, inhibited FAAH with half-maximal inhibitory concentrations (IC50) ranging from 28 to 380 nM. nih.gov

Benzothiazole derivatives have also been identified as inhibitors of cyclooxygenase (COX) enzymes, which is consistent with their observed anti-inflammatory and analgesic effects. jchemrev.comrjeid.com Thio-substituted benzothiazole analogs showed selectivity towards COX-2 inhibition. jchemrev.com Furthermore, in the context of antitubercular activity, decaprenylphosphoryl-β-d-ribose 20-epimerase (DprE1) has been identified as a potential therapeutic target for benzothiazole derivatives. nih.gov Benzothiazole amide analogs have also been found to alter mycolic acid transport in mycobacteria, potentially through the inhibition of the Mmpl3 transporter. researchgate.net

Enzyme Inhibition by Benzothiazole Carbamate Derivatives

This table details the inhibitory activity of various benzothiazole compounds against specific enzyme targets.

Compound ClassTarget EnzymeActivity (IC50)
Benzothiazolyl-methanone carbamatesFatty Acid Amide Hydrolase (FAAH)28 - 380 nM
Benzo[d]thiazole derivative G10COX-15.0 µM
Benzo[d]thiazole derivative G11COX-210 µM
Thio-substituted benzothiazole analogsCOX-2Selective inhibition
Benzothiazolylpyrimidine-5-carboxamidesDprE1 (potential target)N/A

Structure Activity Relationship Sar Analysis and Molecular Design Principles for Benzothiazole Carbamates

Influence of Substituent Variation on the Benzothiazole (B30560) Ring System (e.g., position, electronic effects, steric hindrance)

Positional Importance and Electronic Effects:

Research consistently shows that the position of a substituent on the benzothiazole ring is critical. The C2 and C6 positions are frequently highlighted as key sites for modification to enhance biological activity. benthamscience.com

Position 6: Substitutions at the C6 position have shown significant impacts. For instance, introducing an electron-withdrawing group like a nitro (NO2) group at C6 can enhance the electron-withdrawing character of the entire benzothiazolium ring. semanticscholar.org In one study, placing a chlorine atom at the 6th position resulted in a notable increase in bioactivity compared to a fluorine atom at the 5th position. nih.gov Generally, electron-withdrawing groups such as halogens (Cl, F, Br) or nitro groups at the C6 position have been shown to enhance the diuretic and cytotoxic activities of benzothiazole derivatives. jchemrev.com

Position 5: Replacing hydrogen with electron-withdrawing groups like chlorine or fluorine at the 5th position can also increase the potency of the compound. pharmacyjournal.in

Position 4: The introduction of a methoxy (B1213986) group (-OCH3) at the C4 position has been linked to increased antibacterial activity, while a chloro group (-Cl) at the same position boosted antifungal activity. pharmacyjournal.in

Steric Hindrance:

The size of the substituent group can also affect how the molecule interacts with its biological target. Introducing bulky groups can cause steric hindrance, potentially reducing or altering the molecule's activity. Conversely, in some cases, a larger group might be necessary to achieve optimal interaction with a specific binding pocket on a target protein. For example, structure-activity relationship (SAR) studies on certain 2-aminobenzothiazole (B30445) derivatives revealed that introducing a methyl group on the benzothiazole scaffold led to reduced activity, suggesting that even a small addition can create unfavorable steric clashes. nih.gov

The following table summarizes the observed effects of various substituents on the benzothiazole ring:

Interactive Data Table: Effect of Substituents on the Benzothiazole Ring

Position Substituent Electronic Effect Observed Impact on Bioactivity References
C2 Phenyl / Substituted Phenyl Varies Anticancer, anti-TB, anticonvulsant, anti-inflammatory properties. pharmacyjournal.in
C4 Methoxy (-OCH3) Electron-donating Increased antibacterial activity. pharmacyjournal.in
C4 Chloro (-Cl) Electron-withdrawing Increased antifungal activity. pharmacyjournal.in
C5 Halogens (-F, -Cl) Electron-withdrawing Increased potency. pharmacyjournal.in
C6 Halogens (-F, -Cl, -Br) Electron-withdrawing Enhanced diuretic and cytotoxic activity. nih.govjchemrev.com
C6 Hydroxyl (-OH), Methoxy (-OCH3), Methyl (-CH3) Electron-donating Increased potency. pharmacyjournal.in

Role of the Carbamate (B1207046) Moiety in Biological Potency and Selectivity

The carbamate group (-NH-C(=O)-O-) is a critical structural motif that significantly influences the biological and pharmacokinetic properties of many drugs. nih.govresearchgate.net In compounds like ethyl N-(1,2-benzothiazol-3-yl)carbamate, this moiety is not merely a linker but an active contributor to the molecule's potency and selectivity.

Carbamates are recognized as key elements for interacting with biological targets, particularly enzymes. nih.gov They are structurally similar to a peptide bond, which allows them to act as mimics and interact with the active sites of enzymes like proteases and esterases. researchgate.net One of the most well-understood roles of the carbamate moiety is its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function. nih.gov The carbamate group acts as a substrate for the enzyme, but it is hydrolyzed very slowly. This process involves the carbamylation of a serine hydroxyl group in the enzyme's active site, rendering the enzyme temporarily inactive. nih.govnih.gov

Beyond direct interaction with a target, the carbamate group offers several advantages in drug design:

Increased Biological Activity: Incorporating a carbamate group can significantly enhance the biological activity of a parent molecule. Studies have shown that replacing other functional groups with a carbamate can lead to a manifold increase in potency. nih.gov SAR investigations have also revealed that amides often exhibit less biological activity than their carbamate counterparts. jchemrev.com

Modulation of Physicochemical Properties: The carbamate moiety can improve a drug's pharmacokinetic profile. It can increase water solubility, prolong the duration of action, and enhance stability against metabolic enzymes. nih.govresearchgate.net

Prodrug Potential: Carbamates are frequently used in the design of prodrugs to improve properties like membrane penetration and to delay the first-pass metabolism in the liver. nih.gov

The specific orientation and substituents of the carbamate group are crucial. The nature of the alcohol-derived portion (the ethyl group in this compound) and any substituents on the nitrogen atom can be varied to fine-tune the molecule's stability, lipophilicity, and binding affinity. researchgate.net

Conformational Preferences and Their Correlation with Bioactivity

The three-dimensional shape, or conformation, of a drug molecule is fundamental to its ability to interact with a biological target. A molecule's bioactivity is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein. For benzothiazole carbamates, the relative orientation of the benzothiazole ring and the carbamate side chain is a key determinant of activity.

Molecular modeling and docking studies are essential tools for understanding these conformational preferences. Such studies on benzothiazole-based inhibitors have shown that the benzothiazole scaffold often acts as a rigid core that helps to correctly orient other functional groups for optimal binding. nih.gov For example, in a series of BCL-2 inhibitors, the benzothiazole scaffold was found to maintain the proper orientation of two hydrophobic moieties, allowing them to fit into specific pockets (P2 pocket) of the target protein. nih.gov The ability of the designed compounds to adopt a volume and orientation similar to that of a known, co-crystallized active ligand is a strong indicator of potential bioactivity. nih.gov

The concept of a "bioactive conformation" refers to the specific 3D arrangement a molecule assumes when it binds to its target. This conformation may not be the most stable one in solution. The energy required for the molecule to adopt its bioactive conformation is a factor in its binding affinity. Some benzothiazole analogues are thought to act as transition-state analogues, where their shape mimics the high-energy transition state of an enzymatic reaction, leading to very potent inhibition. acs.org The rotatable bonds within the molecule, such as the bond between the benzothiazole ring and the carbamate nitrogen, allow for conformational flexibility, but specific dihedral angles are often preferred for optimal interaction with the target.

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on a drug's pharmacological profile, influencing its efficacy, safety, and metabolism. ijpsjournal.com While this compound itself is not a chiral molecule, the introduction of a chiral center into the benzothiazole carbamate scaffold would necessitate a careful evaluation of the resulting stereoisomers (enantiomers).

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have widely different biological activities. One enantiomer may be highly active (the eutomer), while the other may be less active or completely inactive (the distomer). In some cases, the distomer can even contribute to undesirable side effects or toxicity. ijpsjournal.com

Within the broader class of benzothiazole derivatives, stereochemistry has been shown to be critical. For example, the enantioselective reduction of ketimines using a chiral phosphoric acid and a benzothiazoline (B1199338) as a hydrogen source yields chiral amines with high enantioselectivity. acs.org This demonstrates that reactions involving benzothiazole scaffolds can be controlled to produce a single, desired enantiomer.

Rational Design Strategies for Optimizing Efficacy and Specificity within the Benzothiazole Carbamate Class

Rational drug design aims to develop new, potent, and selective therapeutic agents based on a thorough understanding of the SAR. For the benzothiazole carbamate class, several key strategies can be employed to optimize efficacy and specificity.

Scaffold-Based Design and Bioisosteric Replacement: The benzothiazole ring is a "privileged scaffold," meaning it is a core structure that consistently imparts biological activity. chemistryjournal.net Design strategies often retain this core while modifying its substituents. nih.gov One powerful technique is "scaffold hopping," where a central part of a known active molecule is replaced with the benzothiazole scaffold to improve properties like potency, solubility, or metabolic clearance. nih.gov

Structure-Based and Ligand-Based Modeling: Computational tools are indispensable for modern drug design.

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking can be used to predict how different benzothiazole carbamate analogues will bind. nih.govnih.gov This allows chemists to design molecules with improved complementarity to the target's binding site, for instance, by adding groups that form specific hydrogen bonds or hydrophobic interactions. acs.org

Ligand-Based Design: If the target's structure is unknown, models can be built based on a set of known active molecules. This helps to identify the key pharmacophoric features—the essential arrangement of functional groups—required for activity.

Targeted Substituent Modification: Based on SAR data (as discussed in section 4.1), specific positions on the benzothiazole ring can be targeted for modification. For example, knowing that small, electron-withdrawing groups at the C6 position often enhance activity provides a clear path for optimization. pharmacyjournal.innih.gov

Optimizing the Carbamate Moiety: The carbamate group itself can be fine-tuned. Altering the alkyl group (e.g., changing from ethyl to a different chain) can modify the compound's lipophilicity and stability. The orientation of the carbamate is critical; docking studies can ensure it is positioned correctly to interact with key residues in the target's active site, such as the serine hydroxyl in acetylcholinesterase. nih.gov

Prodrug Approaches: To improve properties like brain penetration or oral bioavailability, a prodrug strategy can be implemented. This involves designing a derivative that is inactive but is converted into the active benzothiazole carbamate in the body through a predictable metabolic process. nih.gov

Computational and Theoretical Chemistry Applications in Benzothiazole Carbamate Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, its ground state. For ethyl N-(1,2-benzothiazol-3-yl)carbamate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Once the optimized geometry is obtained, analysis of the electronic structure can be performed. This includes examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For a benzothiazole (B30560) derivative, the HOMO is often distributed over the electron-rich aromatic ring system.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically located on areas of the molecule that can accommodate electron density, such as the carbamate (B1207046) group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.0Difference between LUMO and HOMO energies

Note: This data is illustrative and not based on published experimental or computational results for this specific compound.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors.

Red Regions (Negative Potential): Indicate areas rich in electrons, which are likely to act as nucleophiles or hydrogen bond acceptors. In this compound, these would be expected around the oxygen atoms of the carbamate group and the nitrogen atom of the benzothiazole ring.

Blue Regions (Positive Potential): Indicate areas that are electron-deficient, which are susceptible to nucleophilic attack. The hydrogen atom on the carbamate's nitrogen (N-H) would likely be a site of positive potential.

Green Regions (Neutral Potential): Indicate areas with a neutral charge, typically the non-polar hydrocarbon portions of the molecule.

Charge distribution analysis provides numerical values for the partial charges on each atom, complementing the visual MESP map and offering a quantitative measure of the molecule's polarity.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Vibrational Frequencies: Theoretical calculations can predict the frequencies at which different bonds in the molecule will vibrate. For this compound, characteristic peaks for the C=O stretch of the carbamate, the N-H stretch, and vibrations of the benzothiazole ring could be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical methods can predict the 1H and 13C NMR chemical shifts. researchgate.netorientjchem.org This is highly useful for assigning the signals in an experimental spectrum to specific atoms in the molecule.

UV-Vis Absorption Spectra: The electronic transitions responsible for UV-Vis absorption can be modeled to predict the wavelength of maximum absorption (λmax). This is related to the HOMO-LUMO energy gap, with smaller gaps generally corresponding to longer absorption wavelengths. nist.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex.

For this compound, docking studies would be used to screen for potential biological targets. The compound would be computationally placed into the active site of various enzymes or receptors implicated in disease. The software then calculates a "docking score," which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction.

These simulations can predict key interactions, such as:

Hydrogen Bonds: Between the N-H or C=O groups of the carbamate and polar amino acid residues.

Hydrophobic Interactions: Between the benzothiazole ring and non-polar residues.

Pi-Pi Stacking: Between the aromatic benzothiazole ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding site that are essential for the interaction. By analyzing the docked pose of this compound, researchers could pinpoint which residues form hydrogen bonds, hydrophobic contacts, or other interactions. This information is vital for understanding the mechanism of action and for designing more potent and selective analogues.

Table 2: Hypothetical Docking Results for this compound with a Target Protein

Interacting ResidueType of InteractionDistance (Å)
Serine 122Hydrogen Bond (with C=O)2.1
Leucine 84Hydrophobic3.8
Tryptophan 210Pi-Pi Stacking4.5
Aspartate 121Hydrogen Bond (with N-H)2.9

Note: This data is illustrative and not based on published experimental or computational results for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry in the study of benzothiazole carbamates and related heterocyclic compounds. This approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the benzothiazole class, QSAR studies are instrumental in understanding how modifications to the core structure influence their therapeutic effects. By analyzing a dataset of related molecules, researchers can develop models that predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective agents. These predictive models are crucial for prioritizing synthetic efforts and accelerating the drug discovery process.

Development of Predictive Models for Biological Activity

The development of robust and predictive QSAR models is a primary objective in the computational investigation of benzothiazole derivatives. These models are constructed by correlating variations in the molecular structure of a series of compounds with their measured biological activities. Different statistical methods are employed, including three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), as well as regression methods like Multiple Linear Regression (MLR).

For instance, 3D-QSAR studies on benzothiazole derivatives as potential inhibitors of enzymes like Candida albicans N-myristoyltransferase (CaNmt) have yielded highly predictive models. nih.gov In one such study, the CoMFA and CoMSIA models demonstrated strong correlative and predictive capabilities, as indicated by their high cross-validated coefficient (q²) values of 0.733 and 0.738, respectively. nih.gov These values signify the model's robustness and its ability to accurately predict the activity of compounds in a test set that was not used during model generation. nih.gov

Similarly, QSAR models for 1,2-benzisothiazol-3-one derivatives, which are structurally related to the benzothiazole core, have been developed to predict their inhibitory activity against enzymes like caspase-3. nih.govnih.gov Using a stepwise-multiple linear regression (SW-MLR) method, a robust model was created with a high correlation coefficient (R²) of 0.91 for the training set of compounds. nih.govnih.gov The model's predictive power was confirmed by a leave-one-out (LOO) cross-validation coefficient (Q²) of 0.80, indicating its reliability. nih.govnih.gov

The table below summarizes the statistical parameters from representative QSAR models developed for benzothiazole derivatives, illustrating their predictive capacity.

Model TypeTargetStatistical Methodq² (Cross-Validated R²)R² (Non-Cross-Validated R²)Source(s)
CoMFACandida albicans N-myristoyltransferase3D-QSAR0.733Not Reported nih.gov
CoMSIACandida albicans N-myristoyltransferase3D-QSAR0.738Not Reported nih.gov
SW-MLRCaspase-3Regression Analysis0.8000.910 nih.govnih.gov

This table is interactive. You can sort and filter the data.

Identification of Molecular Descriptors Correlating with Pharmacological Effects

A key outcome of QSAR modeling is the identification of specific molecular descriptors that have a significant impact on the pharmacological activity of a compound series. These descriptors are quantitative representations of various physicochemical properties of a molecule. By understanding which descriptors positively or negatively influence biological activity, chemists can strategically design new molecules with enhanced effects.

In QSAR studies of 1,2-benzisothiazol-3-one derivatives, several key descriptors have been identified as being crucial for their caspase-3 inhibitory activity. nih.govnih.govresearchgate.net The resulting models indicate that properties related to electronegativity, the distribution of atomic masses, and atomic van der Waals volumes are significant. nih.govresearchgate.net Furthermore, the presence of specific atom-centered fragments, such as R--CX--R, was found to play an important role in the inhibitory activity. nih.govresearchgate.net

In the context of 3D-QSAR studies on other benzothiazole derivatives, the models provide insights through 3D contour maps. nih.gov These maps visualize regions in space where certain properties would enhance or diminish biological activity. For example, the analysis of these contour plots can reveal that bulky substituents in one area of the benzothiazole ring might increase activity, while electronegative groups in another region could be detrimental. This provides a clear, visual guide for optimizing the lead compound structure. nih.gov

The table below lists some of the molecular descriptor types that have been found to correlate with the biological activity of benzothiazole derivatives in various QSAR studies.

Descriptor TypeDescriptionSignificance in Pharmacological EffectsSource(s)
Constitutional Descriptors Based on the molecular formula, such as atomic masses.The distribution of mass within the molecule influences its interaction with biological targets. nih.govresearchgate.net
Topological Descriptors Based on the 2D representation of the molecule, describing size, shape, and branching.The spatial distribution of atomic mass and polarizability affects binding affinity. nih.gov nih.gov
Quantum-Chemical Descriptors Derived from quantum mechanics calculations, such as electronegativity.Electronegativity plays a significant role in dictating the strength of intermolecular interactions like hydrogen bonds. nih.govresearchgate.net
Geometric Descriptors Based on the 3D structure of the molecule, such as van der Waals volume.The volume and shape of the molecule are critical for fitting into a receptor's binding site. nih.govresearchgate.net
Fragment Descriptors Based on the presence or absence of specific chemical substructures.The R--CX--R atom-centered fragment was identified as a key contributor to activity. nih.govresearchgate.net nih.govresearchgate.net

This table is interactive. You can sort and filter the data.

Advanced Analytical Methodologies for Research and Characterization of Benzothiazole Carbamates

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl N-(1,2-benzothiazol-3-yl)carbamate, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the benzothiazole (B30560) ring system. The ethyl group would exhibit a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling. The protons on the benzothiazole ring would appear as a complex multiplet in the aromatic region of the spectrum. The NH proton of the carbamate (B1207046) linkage would likely appear as a broad singlet.

¹H NMR and ¹³C NMR Data for Related Compounds
Compound ¹H NMR (ppm)
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate7.46–7.26 (m, 5H), 6.69 (t, J = 0.9 Hz, 1H), 5.24 (s, 2H), 3.80 (t, J = 6.7 Hz, 2H), 2.81 (td, J = 6.7, 0.9 Hz, 2H)
Compound ¹³C NMR (ppm)
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate160.02, 154.00, 148.75, 135.92, 128.17, 127.99, 127.82, 107.78, 67.21, 60.65, 34.02

Note: The data presented is for a structurally related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, and serves to illustrate the expected regions for the signals of the benzothiazole and carbamate moieties. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, the carbonyl (C=O) group of the carbamate, and the C-N and C-S bonds within the benzothiazole ring.

Expected IR Absorption Bands for this compound
Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3400-3200
C=O Stretch (Carbamate)1730-1690
C=N Stretch (Benzothiazole)1630-1580
C-S Stretch800-600

Note: The expected ranges are based on typical values for these functional groups in similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system, being an aromatic and heterocyclic structure, is expected to exhibit characteristic absorption maxima (λmax) in the UV region. These absorptions are due to π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the substitution pattern on the ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Fragmentation patterns observed in the spectrum would provide further structural information, showing the loss of specific fragments such as the ethyl group or the carbamate moiety, which helps in confirming the connectivity of the molecule. For a related compound, 1,2-benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide, the molecular weight is 197.211 g/mol .

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key method for the purification and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound is a characteristic property under specific chromatographic conditions. A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, further confirming its identity. For related benzisothiazole derivatives, HPLC is a standard method for purity determination.

Typical HPLC Parameters for Analysis of Related Compounds
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector Diode-Array Detector (DAD)
Purity Assessment ≥98% is a common purity level for related commercial products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. aidic.it In the context of benzothiazole carbamates, GC-MS provides critical information on molecular weight and fragmentation patterns, which aids in structural elucidation.

The process begins with the separation of the analyte by gas chromatography, followed by detection using mass spectrometry. aidic.it For carbamates, specific GC conditions are employed to ensure efficient separation. For instance, a capillary fused silica (B1680970) column, such as one coated with Carbowax 20M, is often utilized. oiv.intoiv.int The temperature program is carefully controlled, starting at a lower temperature and gradually increasing to facilitate the elution of compounds with different boiling points. oiv.intoiv.int

Once separated, the molecules are ionized, and the mass spectrometer analyzes the resulting fragments based on their mass-to-charge ratio (m/z). aidic.it Carbamates often exhibit characteristic fragmentation patterns. A common fragmentation pathway for many carbamates involves the neutral loss of methyl isocyanate (CH₃NCO), resulting in a characteristic loss of 57 Da. nih.gov For ethyl carbamate, characteristic ions at m/z 89 (molecular ion), 74, and 62 are monitored. nih.gov The analysis of these fragmentation patterns is instrumental in confirming the identity of the benzothiazole carbamate and distinguishing it from related impurities. aidic.itresearchgate.net

Table 1: Illustrative GC-MS Parameters for Carbamate Analysis

ParameterValue
Column Capillary fused silica, Carbowax 20M type (30m x 0.25mm ID, 0.25µm film thickness) oiv.intoiv.int
Injector Temperature 180°C oiv.intoiv.int
Carrier Gas Helium at 1 mL/min oiv.intoiv.int
Injection Mode Splitless oiv.intoiv.int
Temperature Program 40°C for 0.75 min, then 10°C/min to 60°C, then 3°C/min to 150°C oiv.intoiv.int
Ionization Mode Electron Ionization (EI)
Monitored Ions (for ethyl carbamate) m/z 89, 74, 62 nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is an indispensable and straightforward technique for monitoring the progress of chemical reactions and for the preliminary purification of products. researchgate.netnih.gov Its application is crucial in the synthesis of benzothiazole derivatives to quickly assess the consumption of starting materials and the formation of the desired product. researchgate.netekb.eg

In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica gel 60 F254 as the stationary phase. ijpsr.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The choice of the solvent system is critical for achieving good separation of the components. youtube.com For benzothiazole and related heterocyclic compounds, various solvent systems have been employed, often consisting of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone. nih.govijpsr.comanalis.com.my The ratio of these solvents is adjusted to optimize the separation. analis.com.my

After development, the separated spots on the TLC plate are visualized, commonly under UV light (at 254 nm), or by using specific staining reagents. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. Changes in the Rf values during a reaction indicate the formation of new compounds.

Table 2: Exemplary TLC Solvent Systems for Benzothiazole Derivatives

Solvent System (v/v)Application
Hexane: Ethyl acetate (9.5:0.5)Purification of benzothiazole derivatives analis.com.my
Hexane: Ethyl acetate (8.5:1.5)Purification of specific benzothiazole derivatives analis.com.my
Ethyl acetate: n-hexane (3:5)Monitoring synthesis of benzimidazole (B57391) derivatives nih.gov
Acetone: Toluene: Ethanol: Ammonia (45:45:7:3)Separation of benzodiazepines (related heterocyclic compounds) ijpsr.com

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel compounds like this compound, obtaining a crystal structure is the gold standard for characterization.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to generate a three-dimensional electron density map, from which the atomic positions can be determined.

For example, the crystal structure of a related compound, tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate, was determined to crystallize in the monoclinic space group with two unique molecules in the asymmetric unit. researchgate.net In another study, the crystal structure of 3-benzothiazole-9-ethyl carbazole (B46965) was found to belong to the orthorhombic crystal system. nih.gov Such analyses reveal detailed information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.netnih.gov

Table 3: Illustrative Crystallographic Data for a Benzothiazole Derivative

ParameterValue (for tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate) researchgate.net
Chemical Formula C₁₉H₂₇N₃O₃S
Molecular Weight 377.50
Crystal System Monoclinic
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) 1.284 Mg m⁻³

Emerging Research Directions and Future Perspectives for Benzothiazole Carbamates

Exploration of Novel Biological Targets and Expanding Therapeutic Applications

While historically focused on specific areas, recent research into benzothiazole (B30560) carbamates is uncovering new biological targets, significantly broadening their potential therapeutic uses. Scientists are now leveraging advanced screening technologies and a more profound understanding of disease biology to investigate the impact of these compounds on a wider variety of enzymes, receptors, and signaling pathways.

The anti-cancer potential of benzothiazole derivatives is being explored in greater depth, moving beyond general activity to modulating specific cancer-related pathways previously unassociated with this class. nih.gov This includes targeting receptor tyrosine kinases, the PI3K/Akt/mTOR pathway, and other molecules to develop more precise cancer therapies. nih.gov In the realm of neurodegenerative diseases such as Alzheimer's, benzothiazole derivatives are being investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.gov The goal is to identify compounds with high selectivity for these targets to reduce potential side effects. nih.govontosight.ai

Furthermore, the anti-infective capabilities of benzothiazole carbamates are being expanded. Beyond established antibacterial and antifungal properties, studies are now assessing their effectiveness against a broader spectrum of pathogens, including parasites and viruses, by screening against new microbial targets. nih.govnih.gov For instance, carbamate (B1207046) derivatives of oximes have shown significant potency against M. tuberculosis, suggesting a prodrug mechanism where the carbamate group aids in penetrating the bacterial cell wall. nih.govrsc.org

Development of Advanced and Sustainable Synthetic Strategies for Benzothiazole Carbamates

The creation of benzothiazole carbamates is a critical component of their journey to becoming therapeutic agents. Traditional synthesis methods are often multi-step, require harsh conditions, and use hazardous materials, making them inefficient and environmentally detrimental. bohrium.com Consequently, there is a significant research focus on creating advanced and sustainable synthetic routes.

Green chemistry principles are increasingly being applied to the synthesis of these compounds, emphasizing the use of eco-friendly solvents, catalysts, and renewable starting materials. bohrium.comadelphi.edu Techniques like microwave-assisted synthesis are gaining traction for their ability to reduce reaction times, increase yields, and improve product purity. rsc.org The condensation of 2-aminobenzenethiol with various carbonyl-containing substances remains a primary method for creating the benzothiazole core. nih.gov Researchers are exploring a variety of catalysts, including H2O2/HCl and reusable polymer-grafted catalysts, to make these reactions more efficient and environmentally sound. nih.gov

A notable advancement is the direct synthesis of hybrid benzothiazole-carbamate structures using metal-organic framework (MOF) catalysts like Cu-CPO-27. rsc.org This method involves a cross-dehydrogenative coupling of phenols with N,N-disubstituted formamides and represents a novel, heterogeneous catalytic protocol for generating these hybrid molecules. rsc.org The catalyst has demonstrated good efficiency and can be recovered and reused without a significant loss in performance. rsc.org Future research aims to design even more efficient, green, and economical reaction systems to simplify processes and enable industrial-scale preparation. bohrium.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery for this Class

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and the development of benzothiazole carbamates is benefiting from these computational advances. nih.govresearchgate.net These technologies accelerate the identification and optimization of promising drug candidates. mdpi.commdpi.com

A primary application of AI is in creating quantitative structure-activity relationship (QSAR) models. These models predict the biological activity of new benzothiazole carbamate derivatives from their chemical structure, enabling researchers to prioritize which compounds to synthesize and test. mdpi.com This significantly cuts down the time and expense of traditional discovery methods. nih.gov

Application of AI/MLDescriptionBenefit
QSAR Modeling Predicts biological activity based on chemical structure.Prioritizes synthesis of promising compounds, saving time and resources. mdpi.com
Virtual Screening Screens large virtual libraries against biological targets.Explores vast chemical space to identify potential drug candidates. nih.gov
Generative AI Designs novel molecular structures with desired properties.Accelerates discovery of potent inhibitors and novel scaffolds. nih.govmdpi.com

Design of Multitarget-Directed Ligands and Hybrid Molecules Incorporating Benzothiazole Carbamates

The complexity of many diseases, which often involve multiple biological pathways, has led to a shift away from the "one-target, one-drug" model. nih.govnih.gov There is now significant interest in designing multitarget-directed ligands (MTDLs)—single molecules engineered to interact with several biological targets at once. nih.govresearchgate.net

The benzothiazole carbamate scaffold is highly suitable for creating MTDLs due to its chemical versatility. nih.gov Researchers are designing hybrid molecules that merge the benzothiazole carbamate core with other pharmacologically active groups to produce compounds with dual or multiple mechanisms of action. rsc.org

For example, in the context of Alzheimer's disease, MTDLs based on the benzothiazole scaffold are being developed to simultaneously inhibit cholinesterases (AChE, BuChE) and other key targets like the histamine (B1213489) H3 receptor (H3R) and monoamine oxidase B (MAO-B). nih.govnih.gov This approach aims to address the multifactorial nature of such neurodegenerative diseases. nih.govnih.gov The rational design of these MTDLs is heavily guided by computational modeling and a thorough understanding of the target protein structures, with the goal of achieving synergistic effects and overcoming drug resistance. researchgate.net

Table of Multitarget-Directed Benzothiazole Derivatives for Alzheimer's Disease

Compound Target(s) Activity Reference
Compound 3s H3R, AChE, BuChE, MAO-B Ki = 0.036 µM (H3R); IC50 = 6.7 µM (AChE), 2.35 µM (BuChE), 1.6 µM (MAO-B) nih.gov

| Compound 4b | H3R | Ki = 0.012 µM | nih.gov |

This table presents data on benzothiazole derivatives designed as multitarget-directed ligands for potential Alzheimer's disease treatment.

Prodrug Design Strategies and Innovative Delivery System Innovations for Enhanced Bioavailability (excluding clinical trials)

A drug's effectiveness is critically linked to its bioavailability. Many promising benzothiazole carbamate derivatives are hampered by poor water solubility or rapid metabolism, which limits their therapeutic potential. nih.govresearchgate.net

To overcome these issues, researchers are employing prodrug strategies. A prodrug is an inactive or less active form of a drug that converts to its active form within the body. nih.gov This approach can improve a drug's physicochemical properties, such as solubility and stability. nih.govacs.org The carbamate group itself is a key structural motif used in many prodrugs to enhance properties like cell membrane penetration and hydrolytic stability. nih.govresearchgate.net For instance, a carbamate can be used to mask a polar group, like an oxime, to improve its ability to cross the cell wall of a pathogen like M. tuberculosis, after which it is cleaved to release the active agent. researchgate.net

Alongside prodrug design, innovative drug delivery systems are being developed. Nanotechnology-based systems like liposomes, nanoparticles, and micelles can encapsulate benzothiazole carbamates, protecting them from degradation and helping to transport them to the target site. rsc.org For example, incorporating a novel methacrylate (B99206) carbamate comonomer into bone cement creates a non-leaching material with contact-killing antibacterial properties, avoiding the burst release and potential toxicity associated with traditional antibiotic-loaded cements. rsc.org These strategies aim to improve the delivery and ultimately the efficacy of benzothiazole carbamate-based therapies.

Q & A

Q. How to design green chemistry protocols for this compound?

  • Methodological Answer :
  • Solvent Substitution : Replace THF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
  • Catalyst Recycling : Immobilize triethylamine on magnetic nanoparticles for ≥5 reaction cycles without yield loss .

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